Head-to-Head Kinetic Resolution: Lipase Enantioselectivity for (R)-(+)-1-Phenyl-1-propanol
In a comparative study of three commercial lipases for the kinetic resolution of racemic (R,S)-1-phenyl-1-propanol, Novozym 435 exhibited pronounced enantioselectivity toward the (R)-enantiomer, preferentially esterifying it while leaving the (S)-enantiomer largely unreacted [1]. This differential reactivity forms the basis for the efficient biocatalytic production of enantiopure (R)-(+)-1-phenyl-1-propanol.
| Evidence Dimension | Enzymatic enantioselectivity in esterification |
|---|---|
| Target Compound Data | Preferentially esterified by Novozym 435 lipase |
| Comparator Or Baseline | (S)-1-phenyl-1-propanol: Remained unchanged under the same conditions |
| Quantified Difference | Qualitative but definitive preference demonstrated across multiple reaction parameters |
| Conditions | Lipase-catalyzed esterification using Novozym 435, varying acyl donors (C12-C16 fatty acids), organic solvents (THF, toluene, hexane, heptane, isooctane), acyl donor/alcohol molar ratios (1:1 to 3:1), molecular sieves (0-400 mg), and temperatures (10-60°C). |
Why This Matters
This data validates the compound's use in biocatalytic pathways and confirms that substituting the (S)-enantiomer would result in a fundamentally different reaction outcome, potentially halting the desired transformation.
- [1] Karadeniz, F. (2007). Kinetic resolution of racemic 1-phenyl 1-propanol by lipase-catalyzed enantioselective esterification. Master's thesis, Ankara University. View Source
